

# An In-depth Technical Guide to 3-Iodopyridin-2(1H)-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **3-Iodopyridin-2(1H)-one**

Cat. No.: **B181410**

[Get Quote](#)

CAS Number: 111079-46-0

This technical guide provides a comprehensive overview of **3-Iodopyridin-2(1H)-one**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, plausible synthetic routes, and significant biological activities associated with its core scaffold, the pyridin-2(1H)-one moiety.

## Physicochemical Properties

**3-Iodopyridin-2(1H)-one** is a halogenated derivative of 2-pyridone. While extensive experimental data for this specific compound is limited in publicly available literature, its fundamental properties can be summarized.

| Property          | Value                             | Source |
|-------------------|-----------------------------------|--------|
| CAS Number        | 111079-46-0                       |        |
| IUPAC Name        | 3-iodo-1H-pyridin-2-one           |        |
| Molecular Formula | C <sub>5</sub> H <sub>4</sub> INO |        |
| Molecular Weight  | 220.997 g/mol                     |        |
| Canonical SMILES  | C1=CC(=C(C=N1)I)O                 |        |
| InChI Key         | YEMFHJFNJPXYOE-<br>UHFFFAOYSA-N   |        |
| Physical State    | Solid (predicted)                 |        |

## Synthesis and Experimental Protocols

A direct, peer-reviewed synthesis protocol for **3-Iodopyridin-2(1H)-one** is not extensively documented. However, based on established methods for the iodination of pyridones and related heterocycles, a plausible synthetic route can be proposed. A radical-based direct C-H iodination of pyridones has been shown to be an effective method for introducing iodine at the C3 and C5 positions.

## Proposed Synthesis: Direct C-H Iodination of 2-Pyridone

This method involves the *in situ* generation of an iodo radical, which then reacts with the pyridone ring.

### Materials:

- 2-Pyridone (1 equivalent)
- Potassium persulfate (K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>) (2 equivalents)
- Sodium iodide (NaI) (2 equivalents)
- Dichloroethane (DCE) as solvent

## Procedure:

- To a solution of 2-pyridone in dichloroethane, add sodium iodide and potassium persulfate.
- Heat the reaction mixture at 130 °C.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous work-up by washing the organic layer with a saturated solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **3-Iodopyridin-2(1H)-one**. The regioselectivity may yield a mixture of 3-iodo and 5-iodo isomers, requiring careful separation.

Workflow for the Synthesis of 3-Iodopyridin-2(1H)-one

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **3-Iodopyridin-2(1H)-one**.

## Biological Activity and Applications in Drug Development

The pyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives have shown a broad spectrum of activities, including anticancer and antiviral properties.

### Anticancer Activity

Pyridin-2(1H)-one derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

**Mechanism of Action: Kinase Inhibition** The pyridin-2(1H)-one core can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells. Kinases targeted by this scaffold include Aurora kinases, Monopolar Spindle 1 (MPS1), and Tropomyosin receptor kinase (TRK).

#### Representative Data for Pyridin-2(1H)-one Analogs

| Compound                                              | Target Kinase | IC <sub>50</sub> (nM) | Cancer Cell Line       | Reference |
|-------------------------------------------------------|---------------|-----------------------|------------------------|-----------|
| Compound 11                                           | CHK1          | 0.55                  | MV-4-11<br>(Leukemia)  |           |
| Compound 14q                                          | TRKA          | -                     | KM12 (Colon<br>Cancer) |           |
| 3-amino-5-<br>(pyridin-4-<br>yl)pyridin-2(1H)-<br>one | MPS1          | 1,300                 | -                      |           |
| 3-amino-5-<br>(pyridin-4-<br>yl)pyridin-2(1H)-<br>one | Aurora A      | 7,600                 | -                      |           |
| 3-amino-5-<br>(pyridin-4-<br>yl)pyridin-2(1H)-<br>one | Aurora B      | 1,100                 | -                      |           |

## Anti-HIV Activity

Certain 3-substituted pyridin-2(1H)-one derivatives have been developed as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the viral genome. This binding induces a conformational change in the enzyme, inhibiting its function and thus preventing the conversion of viral RNA into DNA.

Representative Data for Pyridin-2(1H)-one Analogs

| Compound                             | HIV-1 Strain | IC <sub>50</sub> (nM) | Assay Type                                      | Reference |
|--------------------------------------|--------------|-----------------------|-------------------------------------------------|-----------|
| L-697,639                            | Wild Type    | 19                    | Enzyme Assay                                    |           |
| L-697,661                            | Wild Type    | -                     | Cell Culture<br>(95% inhibition at<br>25-50 nM) |           |
| F2 (imidazo[1,2-a]pyridine scaffold) | Wild Type    | 2,554                 | Enzyme Assay                                    |           |

## Experimental Protocols for Biological Assays

### Kinase Inhibition Assay (Mobility Shift Assay)

This protocol is a general method for determining the inhibitory activity of a compound against a specific kinase.

Materials:

- Kinase of interest (e.g., MPS1, Aurora A)
- Fluorescently labeled peptide substrate
- ATP
- Test compound (e.g., **3-Iodopyridin-2(1H)-one**)
- Assay buffer
- Microplate reader capable of detecting fluorescence

**Procedure:**

- Prepare a reaction mixture containing the kinase, fluorescently labeled peptide substrate, and assay buffer.
- Add the test compound at various concentrations to the reaction mixture.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a termination buffer.
- Analyze the reaction products using a microplate reader. The assay measures the conversion of the peptide substrate to its phosphorylated form, which results in a change in its mobility in a microfluidic device.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the  $IC_{50}$  value.

## **HIV-1 Reverse Transcriptase Assay (Colorimetric)**

This protocol outlines a method for evaluating the inhibitory effect of compounds on HIV-1 reverse transcriptase activity.

**Materials:**

- Recombinant HIV-1 Reverse Transcriptase
- Template-primer (e.g., poly(A)-oligo(dT))
- Deoxynucleotide triphosphate (dNTP) mix, including digoxigenin- and biotin-labeled dUTP
- Test compound
- Lysis buffer
- Anti-digoxigenin-peroxidase antibody

- Peroxidase substrate (e.g., ABTS)
- Microplate reader

Procedure:

- Prepare a reaction mixture containing the template-primer, dNTP mix, and reaction buffer.
- Add the test compound at various concentrations.
- Initiate the reaction by adding the HIV-1 reverse transcriptase.
- Incubate the mixture to allow for DNA synthesis.
- Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA.
- Add an anti-digoxigenin-peroxidase antibody, which binds to the digoxigenin-labeled dUTP incorporated into the DNA.
- Add the peroxidase substrate and measure the absorbance using a microplate reader. The color intensity is proportional to the RT activity.
- Calculate the percentage of inhibition and determine the  $IC_{50}$  value.

## Signaling Pathways

The biological effects of pyridin-2(1H)-one derivatives are often mediated through the inhibition of key signaling pathways. As potent kinase inhibitors, these compounds can block cascades that are essential for cell growth, proliferation, and survival.

## Representative Kinase Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of a generic kinase signaling cascade by a pyridin-2(1H)-one derivative.

## Spectroscopic and Structural Data

Detailed experimental spectroscopic and crystal structure data for **3-Iodopyridin-2(1H)-one** are not readily available in the surveyed literature. Analysis of related structures, such as 3-iodopyridine, provides expected spectral characteristics.

#### Expected Spectroscopic Features:

- $^1\text{H}$  NMR: Signals corresponding to the protons on the pyridinone ring would be expected. The iodine atom would likely cause a downfield shift of the adjacent proton.
- $^{13}\text{C}$  NMR: Signals for the five carbon atoms of the pyridinone ring would be present. The carbon atom bonded to the iodine would show a characteristic chemical shift.
- IR Spectroscopy: Characteristic peaks for the N-H stretch, C=O stretch (amide), and C-I stretch would be anticipated.
- Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed, along with a characteristic isotopic pattern for the presence of iodine.

## Conclusion

**3-Iodopyridin-2(1H)-one** is a compound of significant interest due to the established and diverse biological activities of its core pyridin-2(1H)-one scaffold. While specific experimental data for this particular molecule is sparse, its potential as a kinase inhibitor for anticancer applications or as a reverse transcriptase inhibitor for antiviral therapies is noteworthy. The synthetic methodologies and biological assay protocols described herein provide a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of **3-Iodopyridin-2(1H)-one** and its derivatives. Further research is warranted to fully characterize this compound and explore its specific biological activities.

- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Iodopyridin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181410#cas-number-for-3-iodopyridin-2-1h-one>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)